Cas no 2228503-60-2 (2-1-(4-phenylphenyl)cyclopropylpropan-2-amine)

2-1-(4-phenylphenyl)cyclopropylpropan-2-amine is a structurally unique organic compound featuring a cyclopropyl group linked to a biphenyl moiety and an amine functional group. This configuration imparts potential stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid cyclopropyl ring may enhance metabolic resistance, while the aromatic systems offer opportunities for further derivatization. Its well-defined structure allows for precise modifications in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound's balanced lipophilicity and steric properties suggest favorable pharmacokinetic profiles, supporting its use in developing bioactive molecules with improved efficacy and selectivity.
2-1-(4-phenylphenyl)cyclopropylpropan-2-amine structure
2228503-60-2 structure
Product Name:2-1-(4-phenylphenyl)cyclopropylpropan-2-amine
CAS No:2228503-60-2
MF:C18H21N
MW:251.36604475975
CID:5928414
PubChem ID:165682561
Update Time:2025-08-05

2-1-(4-phenylphenyl)cyclopropylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-phenylphenyl)cyclopropylpropan-2-amine
    • EN300-1861209
    • 2228503-60-2
    • 2-[1-(4-phenylphenyl)cyclopropyl]propan-2-amine
    • Inchi: 1S/C18H21N/c1-17(2,19)18(12-13-18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13,19H2,1-2H3
    • InChI Key: LDYFVQHSCPRSCB-UHFFFAOYSA-N
    • SMILES: NC(C)(C)C1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1

Computed Properties

  • Exact Mass: 251.167399674g/mol
  • Monoisotopic Mass: 251.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

2-1-(4-phenylphenyl)cyclopropylpropan-2-amine Pricemore >>

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Additional information on 2-1-(4-phenylphenyl)cyclopropylpropan-2-amine

Compound 2-(1-(4-phenylphenyl)cyclopropyl)propan-2-amine (CAS No: 2228503-60-2)

Compound 2-(1-(4-phenylphenyl)cyclopropyl)propan-2-amine, also known by its CAS number 2228503-60-2, is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its intriguing chemical structure and promising applications in drug discovery and material science.

The molecular structure of compound 2-(1-(4-phenylphenyl)cyclopropyl)propan-2-amine consists of a cyclopropane ring fused with a phenyl group, which is further substituted with another phenyl group at the para position. This creates a biaryl system that is connected to a cyclopropyl group, which in turn is attached to a propanamine moiety. The combination of these structural elements results in a molecule with unique electronic properties and stereochemical features, making it an interesting subject for both theoretical and experimental studies.

Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure and reactivity of CAS No: 2228503-60-. By employing density functional theory (DFT) calculations, scientists have been able to map the molecular orbitals and identify key reactive sites within the molecule. These studies have revealed that the cyclopropane ring plays a crucial role in stabilizing certain transition states, which could be exploited in catalytic applications or as intermediates in organic synthesis.

In terms of synthesis, several methodologies have been explored to construct this compound efficiently. One prominent approach involves the use of Suzuki-Miyaura coupling reactions to form the biaryl system, followed by cyclopropanation using transition metal catalysts or other reagents. The optimization of these reaction conditions has led to higher yields and improved selectivity, making the synthesis of compound 1-(4-phenylphenyl)cyclopropyl more accessible for research purposes.

The pharmacological properties of CAS No: 1997777 have also been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits moderate activity against certain enzyme targets, potentially positioning it as a lead compound for drug development programs targeting specific therapeutic areas such as oncology or neurodegenerative diseases.

Beyond its chemical and biological significance, compound 1-(4-fluorophenyl)cyclopropylethylene has shown promise in materials science applications. Its rigid structure and conjugated aromatic system make it a candidate for use in organic electronics or as a component in advanced materials such as polymers or liquid crystals.

In conclusion, the compound with CAS number 1997777, namely compound 1-(4-fluorophenyl)cyclopropylethylene, represents an exciting area of research at the intersection of organic chemistry, pharmacology, and materials science. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to contribute significantly to both fundamental research and applied technologies.

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